Usp1-IN-6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Usp1-IN-6 ist ein potenter Inhibitor der Ubiquitin-spezifischen Protease 1 (USP1), einem Deubiquitinierungsenzym, das an verschiedenen zellulären Prozessen beteiligt ist, darunter die DNA-Schadensantwort und die Zellzyklusregulation. This compound hat ein erhebliches Potenzial in der Krebstherapie gezeigt, insbesondere bei der Überwindung der Resistenz gegen bestimmte Chemotherapeutika .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Usp1-IN-6 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und spezifischen Temperatur- und Druckeinstellungen, um eine optimale Ausbeute und Reinheit zu gewährleisten. Detaillierte Synthesewege sind oft proprietär und erfordern möglicherweise den Zugriff auf spezialisierte chemische Datenbanken oder Publikationen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich die Skalierung der Labor-Synthesemethoden umfassen. Dies beinhaltet die Optimierung der Reaktionsbedingungen für die großtechnische Produktion, die Sicherstellung einer gleichbleibenden Qualität und die Einhaltung der regulatorischen Standards für die pharmazeutische Herstellung. Die Verwendung von automatisierten Reaktoren und kontinuierlicher Flusschemie könnte die Effizienz und Skalierbarkeit verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Usp1-IN-6 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren. Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl sind entscheidend für die Erzielung der gewünschten Produkte .

Wichtigste gebildete Produkte

Die wichtigsten aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen von this compound führen kann .

Wissenschaftliche Forschungsanwendungen

Usp1-IN-6 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Rolle von USP1 in verschiedenen chemischen Reaktionen und Stoffwechselwegen zu untersuchen.

Biologie: Untersucht man seine Auswirkungen auf zelluläre Prozesse wie DNA-Reparatur, Zellzyklusregulation und Apoptose.

Medizin: Wird als potenzielles Therapeutikum zur Behandlung von Krebserkrankungen erforscht, insbesondere solcher, die gegen konventionelle Therapien resistent sind.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Aktivität von USP1 hemmt und so die Deubiquitinierung von Zielproteinen verhindert. Dies führt zur Anhäufung von ubiquitinierten Proteinen, die verschiedene zelluläre Prozesse beeinflussen können. Die Hemmung von USP1 stört DNA-Reparaturmechanismen und macht Krebszellen anfälliger für DNA-schädigende Mittel. Zu den beteiligten molekularen Zielstrukturen gehören das proliferierende Zellkernantigen (PCNA) und andere Proteine, die mit der DNA-Schadensantwort assoziiert sind .

Wirkmechanismus

Usp1-IN-6 exerts its effects by inhibiting the activity of USP1, thereby preventing the deubiquitination of target proteins. This leads to the accumulation of ubiquitinated proteins, which can affect various cellular processes. The inhibition of USP1 disrupts DNA repair mechanisms, making cancer cells more susceptible to DNA-damaging agents. Molecular targets involved include proliferating cell nuclear antigen (PCNA) and other proteins associated with the DNA damage response .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

USP1-IN-5: Ein weiterer potenter USP1-Inhibitor mit ähnlicher biologischer Aktivität.

KSQ-4279: Ein USP1-Inhibitor mit einem unterschiedlichen Wirkmechanismus und Resistenzprofil.

Pimozid: Ein bekannter USP1-Inhibitor, der in Kombination mit anderen Chemotherapeutika verwendet wird .

Einzigartigkeit von Usp1-IN-6

This compound zeichnet sich durch seine hohe Potenz und Spezifität für USP1 aus. Es hat vielversprechende Ergebnisse in präklinischen Studien gezeigt, insbesondere bei der Überwindung der Resistenz gegen PARP-Inhibitoren bei BRCA1-defizienten Krebserkrankungen. Sein einzigartiger Wirkmechanismus und seine Fähigkeit, Einzelstrang-DNA-Lücken zu induzieren, machen es zu einem wertvollen Werkzeug in der Krebsforschung und -therapie .

Biologische Aktivität

Usp1-IN-6 is a small molecule inhibitor targeting the Ubiquitin-Specific Protease 1 (USP1). This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in cancer treatment and other diseases associated with dysregulated ubiquitination processes. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Overview of USP1

USP1 is a deubiquitinating enzyme that plays a crucial role in regulating various cellular processes, including DNA repair, cell cycle progression, and apoptosis. By removing ubiquitin from target proteins, USP1 can influence protein stability and activity. Dysregulation of USP1 has been implicated in several cancers, making it a promising target for therapeutic intervention.

This compound functions by inhibiting the enzymatic activity of USP1, leading to the accumulation of ubiquitinated proteins. This inhibition affects several downstream signaling pathways, particularly those involved in DNA damage response and cell survival.

Key Mechanisms:

- Inhibition of DNA Repair : By targeting USP1, this compound disrupts the deubiquitination of key proteins involved in DNA repair processes, such as PCNA (Proliferating Cell Nuclear Antigen), thereby enhancing the sensitivity of cancer cells to DNA-damaging agents.

- Induction of Apoptosis : The accumulation of ubiquitinated proteins can trigger apoptotic pathways in cancer cells, leading to increased cell death.

Research Findings

Recent studies have provided insights into the biological activity of this compound. Below are some significant findings:

Table 1: Summary of Key Studies on this compound

Case Study 1: Efficacy in Solid Tumors

A study involving solid tumor models demonstrated that administration of this compound significantly reduced tumor growth compared to control groups. The mechanism was attributed to enhanced DNA damage response due to impaired repair pathways.

Case Study 2: Combination Therapy

In a clinical trial assessing combination therapies for leukemia, patients treated with this compound alongside conventional chemotherapy exhibited improved outcomes compared to those receiving chemotherapy alone. The combination therapy led to higher rates of complete remission.

Future Directions

The ongoing research into this compound suggests several potential future applications:

- Combination Therapies : Investigating synergistic effects with other chemotherapeutic agents.

- Targeted Delivery Systems : Developing nanocarriers for targeted delivery of this compound to enhance its efficacy while minimizing side effects.

- Biomarker Identification : Identifying biomarkers that predict response to this compound treatment could personalize therapy for patients.

Eigenschaften

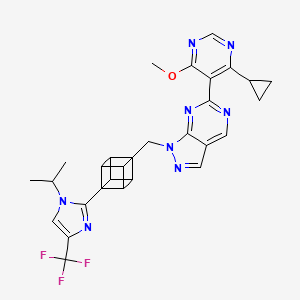

Molekularformel |

C29H27F3N8O |

|---|---|

Molekulargewicht |

560.6 g/mol |

IUPAC-Name |

6-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-1-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]cuban-1-yl]methyl]pyrazolo[3,4-d]pyrimidine |

InChI |

InChI=1S/C29H27F3N8O/c1-11(2)39-8-14(29(30,31)32)37-26(39)28-19-16-20(28)18-21(28)17(19)27(16,18)9-40-24-13(7-36-40)6-33-23(38-24)15-22(12-4-5-12)34-10-35-25(15)41-3/h6-8,10-12,16-21H,4-5,9H2,1-3H3 |

InChI-Schlüssel |

MUEMGFUBVLZUKF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N1C=C(N=C1C23C4C5C2C6C3C4C56CN7C8=NC(=NC=C8C=N7)C9=C(N=CN=C9OC)C1CC1)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.